molecular formula C23H24N4O3S B11067179 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11067179
M. Wt: 436.5 g/mol
InChI Key: YHUKBPJXPONGJQ-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multi-step proceduresThe final step involves the coupling of the pyrrolidine-2,5-dione ring with the previously synthesized intermediate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24N4O3S/c1-30-17-8-6-16(7-9-17)15-27-21(28)14-19(22(27)29)25-10-12-26(13-11-25)23-24-18-4-2-3-5-20(18)31-23/h2-9,19H,10-15H2,1H3

InChI Key

YHUKBPJXPONGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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